Cas no 840488-96-2 (Cyclobutanepropanamine Hydrochloride)

Cyclobutanepropanamine Hydrochloride is a synthetic organic compound featuring a cyclobutane ring linked to a propylamine chain, terminated with a hydrochloride salt. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and chemical research. The cyclobutane ring enhances rigidity, while the propylamine moiety offers functional versatility for derivatization. As a hydrochloride salt, it exhibits improved solubility and stability, facilitating handling and storage. Its applications include serving as an intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for drug discovery. The compound’s well-defined structure and purity make it suitable for precise synthetic applications.
Cyclobutanepropanamine Hydrochloride structure
840488-96-2 structure
Product Name:Cyclobutanepropanamine Hydrochloride
CAS No:840488-96-2
MF:C7H15N
MW:113.200701951981
MDL:MFCD23914456
CID:1818858
PubChem ID:22024802
Update Time:2025-06-08

Cyclobutanepropanamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanepropanamine
    • EN300-303309
    • AKOS019052058
    • 3-cyclobutylpropan-1-amine
    • SCHEMBL919603
    • Cyclobutanepropanamine Hydrochloride
    • MDL: MFCD23914456
    • Inchi: 1S/C7H15N/c8-6-2-5-7-3-1-4-7/h7H,1-6,8H2
    • InChI Key: SGNOPBAHANXEKY-UHFFFAOYSA-N
    • SMILES: NCCCC1CCC1

Computed Properties

  • Exact Mass: 113.120449483g/mol
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 57.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

Cyclobutanepropanamine Hydrochloride Security Information

Cyclobutanepropanamine Hydrochloride Pricemore >>

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Cyclobutanepropanamine Hydrochloride Related Literature

Additional information on Cyclobutanepropanamine Hydrochloride

Cyclobutanepropanamine Hydrochloride (CAS No. 840488-96-2): A Comprehensive Overview in Modern Chemical Research

Cyclobutanepropanamine Hydrochloride, identified by the chemical abstracts service number CAS No. 840488-96-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, a hydrochloride salt, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The cycloalkylamine core of this molecule presents a distinct framework that distinguishes it from other amine derivatives, making it a valuable candidate for further investigation.

The molecular structure of Cyclobutanepropanamine Hydrochloride consists of a cyclobutane ring substituted with a propylamine group, which is further protonated to form the hydrochloride salt. This structural motif is particularly intriguing because it combines the rigidity of the cycloalkane ring with the reactivity of the amine functional group. Such a combination has implications for both the compound's solubility and its interaction with biological targets, making it a promising scaffold for drug design.

In recent years, there has been growing interest in developing novel pharmacophores that incorporate cycloalkylamine units. These units are known to enhance binding affinity and selectivity in drug molecules, making them attractive for therapeutic applications. The Cyclobutanepropanamine Hydrochloride structure exemplifies this trend, as it offers a balance between structural stability and functional diversity.

One of the most compelling aspects of Cyclobutanepropanamine Hydrochloride is its potential as a precursor in the synthesis of more complex pharmaceutical agents. The cycloalkylamine moiety can serve as a foundation for further derivatization, allowing chemists to explore a wide range of chemical modifications. These modifications can be tailored to optimize specific pharmacological properties, such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for formulation development in pharmaceuticals. Improved solubility often translates to better bioavailability and more effective drug delivery systems. This characteristic makes Cyclobutanepropanamine Hydrochloride particularly suitable for oral and intravenous administration.

Recent studies have begun to explore the biological activity of derivatives related to Cyclobutanepropanamine Hydrochloride. Initial research suggests that compounds with similar structural motifs may exhibit properties relevant to neurological disorders, including potential applications in treating neurodegenerative diseases. The rigid cycloalkane ring is thought to mimic natural amino acid residues found in biological targets, thereby enhancing binding interactions.

The synthesis of Cyclobutanepropanamine Hydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the cyclobutane ring, followed by nucleophilic substitution or addition reactions to introduce the propylamine group. The final protonation step to form the hydrochloride salt is crucial for achieving the desired physicochemical properties.

The development of efficient synthetic routes is essential for large-scale production and cost-effective application of this compound. Advances in catalytic methods and green chemistry principles have enabled more sustainable and environmentally friendly synthesis pathways. Such innovations are increasingly important in pharmaceutical manufacturing, where efficiency and sustainability are paramount.

In conclusion, Cyclobutanepropanamine Hydrochloride (CAS No. 840488-96-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive scaffold for drug discovery and development. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an important role in the future of medicinal chemistry.

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